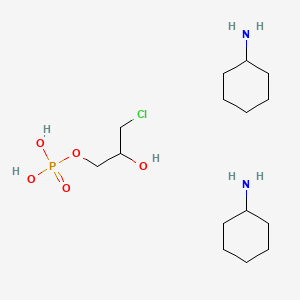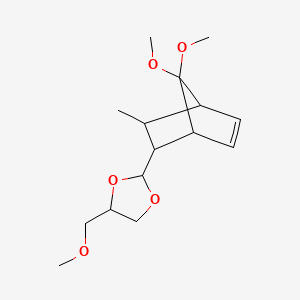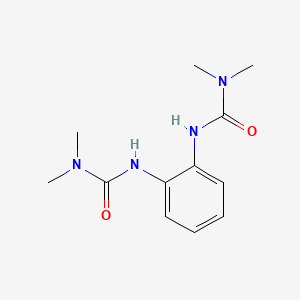
Urea, N,N''-1,2-phenylenebis[N',N'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N,N’‘-1,2-phenylenebis[N’,N’-dimethyl-] is a chemical compound with the molecular formula C12H18N4O2. It consists of 18 hydrogen atoms, 12 carbon atoms, 4 nitrogen atoms, and 2 oxygen atoms . This compound is characterized by its unique structure, which includes multiple bonds, aromatic rings, and urea derivatives . It is used in various scientific and industrial applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N,N’‘-1,2-phenylenebis[N’,N’-dimethyl-], can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents . Another method includes the reaction of isocyanates or carbamoyl chlorides with ammonia . These reactions are typically carried out under mild conditions to ensure high yields and chemical purity.
Industrial Production Methods: Industrial production of N-substituted ureas often involves the use of phosgene as a reagent, despite its environmental and safety concerns . Alternative methods, such as the use of diiodosilane for isocyanate formation under mild conditions, are also employed . These methods aim to balance efficiency, cost, and environmental impact.
化学反応の分析
Types of Reactions: Urea, N,N’‘-1,2-phenylenebis[N’,N’-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include phenyliodine diacetate, ammonia, and potassium isocyanate . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products: The major products formed from these reactions include various N-substituted ureas and their derivatives . These products are often used as intermediates in the synthesis of other chemical compounds.
科学的研究の応用
Urea, N,N’‘-1,2-phenylenebis[N’,N’-dimethyl-] has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other chemical compounds.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a component in drug formulations.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of Urea, N,N’‘-1,2-phenylenebis[N’,N’-dimethyl-] involves its ability to form stable hydrogen bonds with protein and receptor targets . This interaction is responsible for its biological activity and drug-like properties. The compound can modulate drug potency and selectivity, making it valuable in medicinal chemistry .
類似化合物との比較
- Urea, N,N-dimethyl-
- Urea, N,N’-dimethyl-
- Urea, N,N’‘-1,2-phenylenebis[N’,N’-dimethyl-]
Comparison: Urea, N,N’‘-1,2-phenylenebis[N’,N’-dimethyl-] is unique due to its specific structure, which includes multiple aromatic rings and urea derivatives . This structure allows it to form stable interactions with biological targets, making it more effective in certain applications compared to other similar compounds .
特性
CAS番号 |
35263-47-9 |
|---|---|
分子式 |
C12H18N4O2 |
分子量 |
250.30 g/mol |
IUPAC名 |
3-[2-(dimethylcarbamoylamino)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C12H18N4O2/c1-15(2)11(17)13-9-7-5-6-8-10(9)14-12(18)16(3)4/h5-8H,1-4H3,(H,13,17)(H,14,18) |
InChIキー |
PESXPUCWMKUMSI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NC1=CC=CC=C1NC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


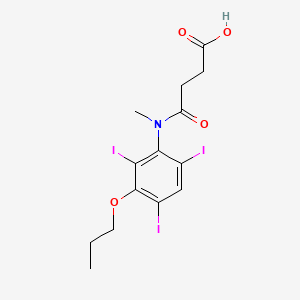
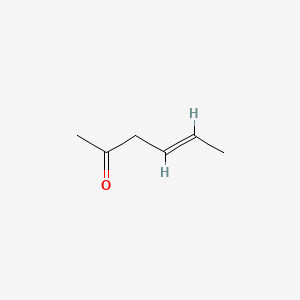

![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
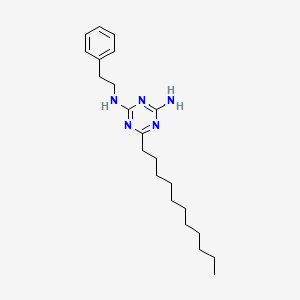
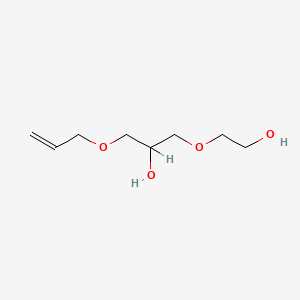
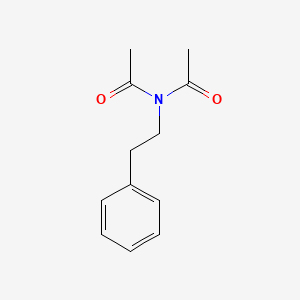
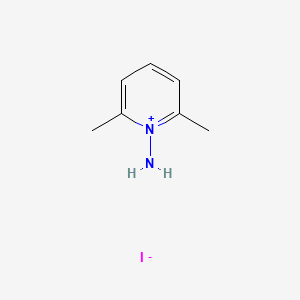

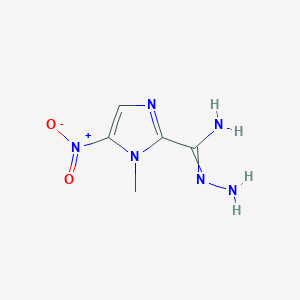
![4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B14682627.png)
